1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol
Overview
Description
1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a hydroxycyclopentylmethyl group. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various therapeutic agents.
Mechanism of Action
Target of Action
The primary target of 1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells . This results in a decrease in the rate of HIV-1 infection and slows the progression to AIDS .
Result of Action
The result of the action of this compound is the blockade of the CCR5 receptor . This prevents the entry of HIV-1 into cells, thereby reducing the rate of HIV-1 infection and slowing the progression to AIDS .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol typically involves the following steps:
Formation of the Hydroxycyclopentylmethyl Group: This can be achieved through the hydroxylation of cyclopentylmethyl derivatives using oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Attachment to the Piperidine Ring: The hydroxycyclopentylmethyl group is then introduced to the piperidine ring through nucleophilic substitution reactions. Common reagents for this step include alkyl halides and bases like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxycyclopentylmethyl group can be replaced by other functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Solvents: Tetrahydrofuran, dichloromethane.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as analgesics, anti-inflammatory agents, and antipsychotics.
Biological Studies: The compound is used in studies to understand the biological activity of piperidine derivatives and their interactions with biological targets.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex molecules, facilitating the development of new chemical entities with desired properties.
Pharmacological Research: Researchers use this compound to investigate its pharmacokinetics, pharmacodynamics, and potential as a lead compound for drug development.
Comparison with Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom, widely used in medicinal chemistry.
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Matrine: A piperidine alkaloid with anticancer and antiviral activities.
Berberine: An isoquinoline alkaloid with antimicrobial and antidiabetic effects.
Uniqueness: 1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol is unique due to the presence of the hydroxycyclopentylmethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its pharmacological profile, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
1-[(1-hydroxycyclopentyl)methyl]piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-10-3-7-12(8-4-10)9-11(14)5-1-2-6-11/h10,13-14H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLVCJYAVVNSCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCC(CC2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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